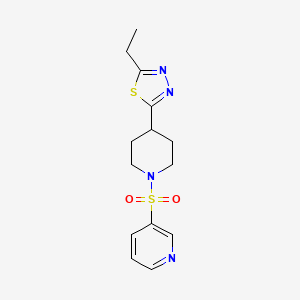

2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-ethyl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S2/c1-2-13-16-17-14(21-13)11-5-8-18(9-6-11)22(19,20)12-4-3-7-15-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZQKNJLBZDNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-ethyl-1,3,4-thiadiazole with 1-(pyridin-3-ylsulfonyl)piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Chemical Reactions Analysis

2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, which may lead to the development of drugs with antimicrobial, anticancer, or anti-inflammatory properties. For instance:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. A study demonstrated that synthesized thiadiazole derivatives showed activity against Staphylococcus aureus and Escherichia coli, suggesting that 2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole could be a candidate for further antimicrobial development .

Mechanism of Action

The mechanism involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to therapeutic effects depending on the biological context. For example, it may inhibit cell proliferation in cancer cells or interfere with bacterial cell wall synthesis.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules with desired properties. The compound can be utilized in the synthesis of other pharmacologically active compounds by modifying its functional groups.

Synthesis Techniques

Common synthetic routes involve the cyclization of precursors under specific conditions. For example, reactions typically utilize solvents like dichloromethane or ethanol and are conducted at elevated temperatures to facilitate cyclization.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential in creating materials with specific properties such as conductivity or fluorescence. These materials are valuable in various technological applications, including electronics and photonics.

Comparison with Similar Compounds

The compound can be compared with other thiadiazole derivatives to assess its unique properties:

| Compound Name | Structural Variation | Potential Application |

|---|---|---|

| 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | Methyl group instead of ethyl | May exhibit different reactivity |

| 2-Propyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | Propyl group substitution | Potentially alters physical properties |

Case Studies

Several studies have been conducted to evaluate the efficacy and applicability of thiadiazole derivatives:

- Antimicrobial Evaluation : A comprehensive study synthesized various thiadiazole derivatives and assessed their antibacterial activities against pathogens like Pseudomonas aeruginosa and Aspergillus niger. The results indicated promising antibacterial and antifungal activities for several derivatives .

- Synthesis and Characterization : Research focused on the synthesis of new thiadiazole derivatives demonstrated their biological evaluation through methods like paper disc diffusion techniques. The synthesized compounds were characterized using IR and NMR spectroscopy to confirm their structures .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Thiadiazole Derivatives

The synthesis and activity of 1,3,4-thiadiazole derivatives are extensively documented in . Key structural differences and activity trends are summarized below:

Table 1: Comparison with 1,3,4-Thiadiazole Derivatives

Key Observations:

- The target compound lacks the 4-nitrophenyl-pyrazole substituents found in ’s derivatives, which were critical for antimicrobial efficacy.

- The pyridin-3-ylsulfonyl-piperidine group may enhance solubility or target affinity compared to nitroaromatic substituents, though this requires experimental validation.

Comparison with Oxadiazole Analogues

Oxadiazole-based compounds, such as those in and , provide insights into the role of heterocyclic core modifications:

Table 2: Comparison with 1,3,4-Oxadiazole Analogues

Key Observations:

- Replacing the thiadiazole sulfur with oxygen (oxadiazole) alters electronic properties and bioavailability. For example, the 5-HT4 ligand in highlights oxadiazole’s suitability for CNS targets due to improved blood-brain barrier penetration .

- S-Substituted aliphatic chains in ’s oxadiazoles (e.g., butyl, pentyl) showed moderate antibacterial activity, suggesting that chain length and branching impact efficacy. The target compound’s ethyl group may offer a balance between lipophilicity and solubility .

Pharmacological Implications and Activity Profiles

- Antimicrobial Potential: Thiadiazole derivatives in exhibited activity against Gram-negative (E. coli) and fungal (C. albicans) pathogens. The pyridin-3-ylsulfonyl group may mimic sulfonamide antibiotics, though this requires confirmation .

- CNS Targeting : The piperidine-pyridine moiety is common in neuroactive compounds (e.g., 5-HT4 ligands in ), implying possible neuromodulatory effects .

Biological Activity

2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological potential, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-ethyl-1,3,4-thiadiazole with 1-(pyridin-3-ylsulfonyl)piperidine. This reaction is generally catalyzed under elevated temperatures using solvents like dichloromethane or ethanol.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies have shown that related thiadiazole compounds have IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (human breast cancer) cells .

Antimicrobial Properties

This compound has also been assessed for its antimicrobial effects. Thiadiazole derivatives are known to possess antibacterial and antifungal properties due to their ability to interact with microbial enzymes and disrupt cellular processes .

Anti-inflammatory Effects

There is emerging evidence that thiadiazoles can modulate inflammatory pathways. The specific interactions of this compound with inflammatory mediators warrant further investigation .

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activity and receptor binding. It may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thus leading to therapeutic outcomes.

Comparative Analysis

A comparative analysis of this compound with other thiadiazole derivatives reveals distinct differences in their reactivity and biological activity:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-Ethyl Thiadiazole Derivative | Structure | Anticancer | 0.74 - 10 μg/mL |

| 2-Methyl Thiadiazole Derivative | Structure | Antimicrobial | Varies |

| 2-Propyl Thiadiazole Derivative | Structure | Anti-inflammatory | Varies |

Case Studies

Several case studies highlight the efficacy of thiadiazoles in clinical settings:

- Study on Anticancer Activity : A study demonstrated that a series of thiadiazole compounds showed promising results against multiple cancer cell lines with varying degrees of potency.

- Antimicrobial Evaluation : Another research effort focused on the antibacterial properties of thiadiazoles against resistant strains of bacteria, showcasing the potential for development into new antibiotic therapies.

Q & A

Q. Characterization Methods :

| Technique | Purpose | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and substituents | |

| Mass Spectrometry | Verify molecular weight and purity | |

| Elemental Analysis | Validate empirical formula |

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Focus

Structural validation relies on complementary analytical methods:

- NMR Spectroscopy : Assigns protons (e.g., ethyl group at δ 1.2–1.4 ppm) and carbons (thiadiazole C-2 at ~165 ppm) .

- IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and thiadiazole (C=N stretch at ~1600 cm⁻¹) groups .

- HPLC/TLC : Monitor reaction progress and purity (>95% by area normalization) .

How do structural modifications influence biological activity?

Advanced Research Focus

Structure-Activity Relationship (SAR) Insights :

Q. Example Data :

| Compound Modification | Biological Activity (vs. Wild-Type) | Reference |

|---|---|---|

| 5-Ethyl vs. 5-Methyl Thiadiazole | 2-fold increase in antifungal IC₅₀ | |

| Pyridin-3-ylsulfonyl vs. Benzyl | Improved CYP51 enzyme inhibition |

How can contradictions in biological activity data across studies be resolved?

Advanced Research Focus

Contradictions often arise from assay variability or substituent effects. Methodological strategies include:

- Standardized Assays : Use consistent microbial strains (e.g., C. albicans ATCC 90028) and MIC protocols .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

- Meta-Analysis : Compare logP values and substituent electronic parameters (Hammett constants) to explain activity discrepancies .

What in silico approaches predict target interactions, and how are they validated?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to targets like CYP51 (fungal lanosterol demethylase) using PyMol or Schrödinger .

- MD Simulations : Assess complex stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- Validation : Cross-check with experimental IC₅₀ values and site-directed mutagenesis data .

What factors affect the compound’s stability during synthesis and storage?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.